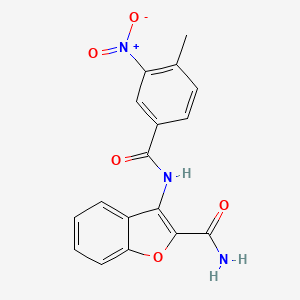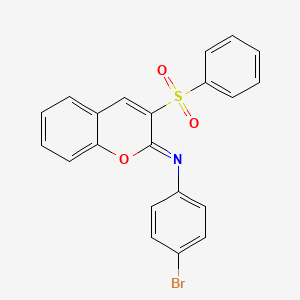
(Z)-4-bromo-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anilines are a class of organic compounds that consist of a phenyl group attached to an amino group . They are widely used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals . Phenylsulfonyl compounds, on the other hand, are organic compounds containing a phenyl group bonded to a sulfonyl group . They have been proven as valuable synthons for the synthesis of a wide variety of biologically active heterocyclic systems .
Synthesis Analysis
The synthesis of anilines and phenylsulfonyl compounds has been extensively studied. For instance, 2-(Phenylsulfonyl)aniline can be synthesized by reacting 2-(chloromethyl)pyridine hydrochloride with sodium benzenesulfinate in refluxing ethanol . The reaction of 2-[(phenylsulfonyl)methyl]pyridine with aqueous sodium hydroxide solution ultimately led to N-methyl-2-(phenylsulfonyl) aniline .
Molecular Structure Analysis
The molecular structure of anilines and phenylsulfonyl compounds can be analyzed using various spectroscopic techniques. For example, the identity of 2-[(phenylsulfonyl)methyl]pyridine was confirmed by elemental analysis, the mass spectrum with a molecular ion peak with m/z 233 ([M]+, 50%), and 1H NMR spectrum which revealed a singlet signal at 5.00 ppm due to CH2 protons .
Chemical Reactions Analysis
Anilines undergo a variety of chemical reactions. For example, they can be oxidized to form quinoneimines, which can react with sodium benzenesulfinate to produce N-[4-hydroxy-5-(phenylsulfonyl)phenyl]benzenesulfonamide .
Physical And Chemical Properties Analysis
Anilines have a variety of physical and chemical properties. For example, they are generally considered to be weak bases compared to aliphatic amines . The basicity of anilines can be affected by the nature and position of substituents in the phenyl ring .
Applications De Recherche Scientifique
Antimicrobial Applications : Compounds like (Z)-4-bromo-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline have been synthesized and evaluated for their antimicrobial properties. For example, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety, exhibiting promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Synthesis of Complex Molecules : This compound has been used as an intermediate in the synthesis of more complex molecules. Richey and Yu (2009) described an efficient synthesis of a selective nuclear hormone receptor modulator using a similar compound (Richey & Yu, 2009).
Polymerization Reactions : The compound has been involved in studies of polymerization reactions. Attandoh et al. (2014) researched the structural, mechanistic, and kinetic aspects of polymerization reactions of ϵ‐caprolactone using related complexes (Attandoh et al., 2014).
Synthesis of Chromene Derivatives : There is research on synthesizing chromene derivatives using related compounds. Kumar et al. (2015) conducted a study on the cesium carbonate-mediated reaction of salicylaldehydes and 2-bromoallyl sulfones for synthesizing 3-sulfonylchromene derivatives (Kumar et al., 2015).
Photochromic and Acetate Sensing Properties : The compound's derivatives have been studied for their photochromic properties and selective sensing abilities. Rao and Desai (2014) evaluated 3-acylcoumarins derived from a similar compound for their fluorescence emission and acetate ion sensing properties (Rao & Desai, 2014).
Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand molecular interactions. Ojala et al. (2001) examined the crystal structures of similar compounds to understand molecule chaining and interactions (Ojala et al., 2001).
Mécanisme D'action
The mechanism of action of anilines and phenylsulfonyl compounds in chemical reactions often involves the activation of certain groups by electron-withdrawing substituents. For instance, the activation of 2-CH2 group by the electron-withdrawing phenylsulfonyl substituent in the salt 4a would facilitate the formation of the intermediate A, a key step in the reaction that occurs in the presence of NaOH .
Safety and Hazards
Orientations Futures
Research on anilines and phenylsulfonyl compounds is ongoing, with potential applications in various fields such as the development of sensors, support catalysts, water purifications, energy and biomedicals . Future research may focus on developing new synthesis methods, studying new reactions, and exploring new applications .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-bromophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFKPLGJMCAQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

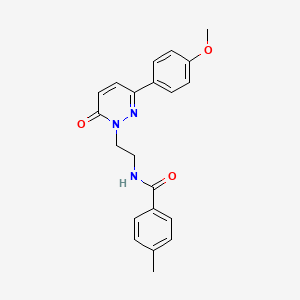
![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)
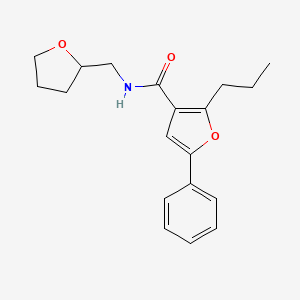
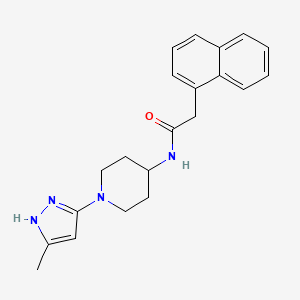
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2808806.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2808809.png)
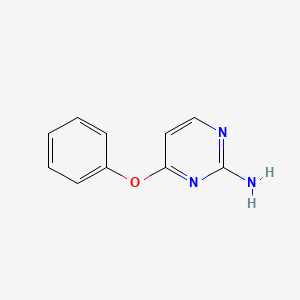
![2-acetamido-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2808812.png)
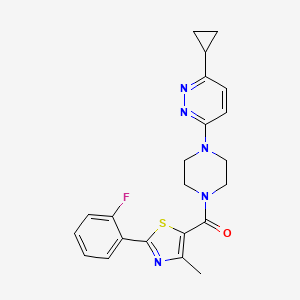
![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B2808814.png)


